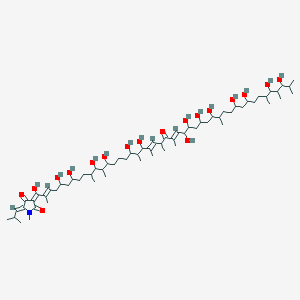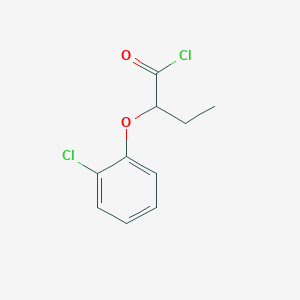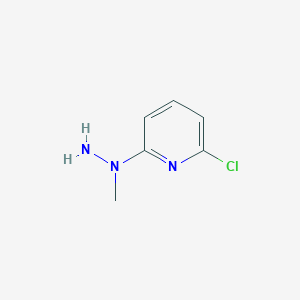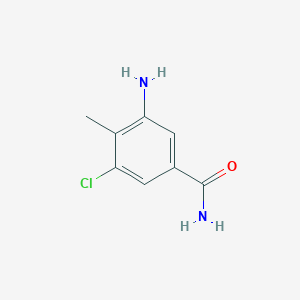
1,1-Diethoxy-2-methylbutane
Overview
Description
1,1-Diethoxy-2-methylbutane: is an organic compound with the molecular formula C₉H₂₀O₂ butyraldehyde, 2-methyl-, diethyl acetal . This compound is a derivative of butane and is characterized by the presence of two ethoxy groups attached to the first carbon atom and a methyl group attached to the second carbon atom of the butane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-methylbutane can be synthesized through the acetalization of 2-methylbutyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the aldehyde with ethanol and adding a small amount of acid, such as sulfuric acid or p-toluenesulfonic acid , to catalyze the reaction. The mixture is then heated under reflux to facilitate the formation of the acetal .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-methylbutane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to and ethanol.
Oxidation: The compound can be oxidized to form .
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and an acid catalyst (e.g., hydrochloric acid).
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as halides or amines .
Major Products Formed:
Hydrolysis: 2-methylbutyraldehyde and ethanol.
Oxidation: 2-methylbutyric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and as a protecting group for aldehydes.
Biology: The compound is used in studies involving the metabolism of acetals and their biological effects.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs that can release active aldehyde compounds in vivo.
Industry: this compound is used in the fragrance industry as a component of various perfumes and flavorings.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-2-methylbutane involves its conversion to 2-methylbutyraldehyde through hydrolysis. The aldehyde can then participate in various biochemical pathways, including oxidation to form 2-methylbutyric acid. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1,1-Diethoxy-3-methylbutane: Similar structure but with the ethoxy groups attached to the third carbon atom.
1,1-Diethoxypropane: Similar structure but with a shorter carbon chain.
1,1-Diethoxy-2-ethylbutane: Similar structure but with an ethyl group instead of a methyl group on the second carbon atom.
Uniqueness: 1,1-Diethoxy-2-methylbutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable acetals makes it valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,1-diethoxy-2-methylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-5-8(4)9(10-6-2)11-7-3/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSQZAQCBGYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019579 | |
| Record name | 1,1-Diethoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3658-94-4 | |
| Record name | 1,1-Diethoxy-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)
![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)




